molecular formula C10H14O B14238271 1-Cyclohexylbuta-2,3-dien-1-one CAS No. 378186-97-1

1-Cyclohexylbuta-2,3-dien-1-one

Cat. No.: B14238271
CAS No.: 378186-97-1
M. Wt: 150.22 g/mol
InChI Key: ZLUOAQRNDWQTMG-UHFFFAOYSA-N
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Description

1-Cyclohexylbuta-2,3-dien-1-one is an organic compound with the molecular formula C10H14O It is characterized by a cyclohexyl group attached to a buta-2,3-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbuta-2,3-dien-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with buta-2,3-dien-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylbuta-2,3-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dienone moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Cyclohexylbutanoic acid.

    Reduction: Cyclohexylbutanol.

    Substitution: Cyclohexyl-substituted buta-2,3-dien-1-one derivatives.

Scientific Research Applications

1-Cyclohexylbuta-2,3-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Cyclohexylbuta-2,3-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dienone moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

1-Cyclohexylbuta-2,3-dien-1-one can be compared with other similar compounds such as:

    1,3-Cyclohexadien-1-one: This compound has a similar dienone structure but lacks the cyclohexyl group, making it less sterically hindered.

    Buta-2,3-dien-1-one: This simpler compound lacks the cyclohexyl group and is more reactive due to the presence of the conjugated diene system.

Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from other dienone compounds

Conclusion

This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of interest in various fields of study. Further research into its properties and applications will continue to uncover new possibilities for this versatile compound.

Properties

CAS No.

378186-97-1

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2

InChI Key

ZLUOAQRNDWQTMG-UHFFFAOYSA-N

Canonical SMILES

C=C=CC(=O)C1CCCCC1

Origin of Product

United States

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